BenchChemオンラインストアへようこそ!

SC-22716

LTA4 hydrolase Enzyme inhibition Inflammation

SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a synthetic small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). It was identified from an in-house screening program as a potent, competitive, and reversible inhibitor of human LTA4 hydrolase with an IC50 of 0.20 µM.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 262451-89-8
Cat. No. B1680856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-22716
CAS262451-89-8
Synonyms1-(2-(4-phenylphenoxy)ethyl)pyrrolidine
SC 27716
SC-22716
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2
InChIKeyPKUGRVAJRGZDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-22716 (CAS 262451-89-8): LTA4 Hydrolase Inhibitor Chemical Procurement & Technical Baseline


SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a synthetic small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. It was identified from an in-house screening program as a potent, competitive, and reversible inhibitor of human LTA4 hydrolase with an IC50 of 0.20 µM [2]. The compound acts as a cell-permeable inhibitor that suppresses the production of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in inflammatory bowel disease (IBD) and psoriasis . SC-22716 served as the primary lead compound for an extensive structure-activity relationship (SAR) campaign that generated numerous analogs with improved potency and oral activity [1].

SC-22716 (CAS 262451-89-8): Why Generic LTA4H Inhibitor Substitution Fails in Controlled Experiments


Substituting SC-22716 with another LTA4 hydrolase inhibitor without quantitative justification introduces significant experimental risk. While multiple LTA4H inhibitors exist, their potencies vary by orders of magnitude [1]. For instance, the clinical candidate SC-57461A exhibits an IC50 of 2.5 nM against recombinant human LTA4H, approximately 80-fold more potent than SC-22716's 200 nM IC50 [2]. Conversely, other known LTA4H inhibitors such as captopril (IC50 = 11 µM) [3] and SA6541 (IC50 = 270 nM) [4] demonstrate markedly different potency profiles. Furthermore, SC-22716's specific chemical scaffold (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) imparts unique physicochemical properties, including a calculated LogP of 3.77 and topological polar surface area of 12.47 Ų [5], which govern cell permeability and solubility behavior distinct from analogs with alternative amine moieties or extended side chains. Without direct experimental validation, assuming functional equivalence between SC-22716 and any LTA4H inhibitor—including its own optimized progeny—is scientifically unsound and compromises reproducibility.

SC-22716 (CAS 262451-89-8): Quantitative Evidence Guide for Procurement & Experimental Selection


SC-22716 vs. Clinical Candidate SC-57461A: Quantitative Potency Differential on Recombinant Human LTA4 Hydrolase

SC-22716 inhibits recombinant human LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In direct comparison, the structurally optimized clinical candidate SC-57461A, which was developed from the SC-22716 SAR series, exhibits an IC50 of 2.5 nM against the same recombinant human enzyme target [2]. This represents an approximately 80-fold increase in potency for SC-57461A relative to the original lead compound SC-22716.

LTA4 hydrolase Enzyme inhibition Inflammation

SC-22716 vs. Captopril: Comparative Inhibitory Potency Against LTA4 Hydrolase

SC-22716 inhibits LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In contrast, captopril, an angiotensin-converting enzyme (ACE) inhibitor that also exhibits activity against the bifunctional Zn²⁺-containing LTA4 hydrolase/aminopeptidase, inhibits LTA4 hydrolase with an IC50 of 11 µM (11,000 nM) [2]. This represents an approximately 55-fold lower potency for captopril compared to SC-22716.

LTA4 hydrolase Enzyme inhibition Metalloprotease

SC-22716 Mechanism of Action: Dual Hydrolase and Aminopeptidase Inhibition Profile

SC-22716 acts as a potent, competitive, and reversible inhibitor of both the hydrolase and peptidase activities of human leukotriene A4 hydrolase [1]. The enzyme LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes both the stereospecific hydrolysis of LTA4 to LTB4 (epoxide hydrolase activity) and the cleavage of peptide substrates (aminopeptidase activity) [2]. While specific Ki values for SC-22716 against each enzymatic function are not reported in the primary literature, the compound's classification as a dual-function inhibitor distinguishes it mechanistically from compounds that may preferentially target only one catalytic activity.

LTA4 hydrolase Aminopeptidase Enzyme inhibition

SC-22716 Oral Activity: Mouse Ex Vivo Whole Blood Assay Evidence

The SAR study from which SC-22716 was identified reported that several analogs from this structural class, including SC-22716 itself, demonstrated good oral activity in a mouse ex vivo whole blood assay [1]. SC-22716 is described as an orally active LTA4 hydrolase inhibitor . While specific ED50 or plasma concentration values are not publicly available for SC-22716 in peer-reviewed literature, the compound's established oral activity profile distinguishes it from LTA4H inhibitors that lack oral bioavailability and are restricted to in vitro or parenteral administration routes.

Oral bioavailability Ex vivo assay Pharmacodynamics

SC-22716 (CAS 262451-89-8): Evidence-Based Research & Industrial Application Scenarios


Baseline LTA4H Inhibitor for Comparative Pharmacology Studies

SC-22716 serves as an ideal baseline LTA4 hydrolase inhibitor (IC50 = 0.20 µM) for comparative pharmacology studies [1]. Its moderate potency relative to high-affinity clinical candidates such as SC-57461A (IC50 = 2.5 nM) [2] allows researchers to establish dose-response relationships across a broad potency spectrum. This is particularly valuable when evaluating the relationship between target engagement and functional outcomes, or when assessing the activity of novel LTA4H inhibitors against a well-characterized reference standard with defined competitive and reversible kinetics.

In Vivo Studies of LTB4-Driven Inflammatory Disease Models Requiring Oral Dosing

SC-22716 is suitable for in vivo studies investigating the role of LTB4 in inflammatory disease pathogenesis, specifically in mouse models of inflammatory bowel disease (IBD) and psoriasis [1]. The compound's demonstrated oral activity in mouse ex vivo whole blood assays [2] enables convenient oral administration protocols, avoiding the confounding variables introduced by parenteral injection routes or the formulation challenges associated with compounds lacking oral bioavailability.

Dual Hydrolase/Aminopeptidase Inhibition Mechanistic Investigations

SC-22716's confirmed activity as a competitive, reversible inhibitor of both the hydrolase and aminopeptidase functions of LTA4H [1] makes it a valuable tool for mechanistic investigations into the distinct biological roles of these two enzymatic activities [2]. Researchers studying the relative contributions of LTB4 synthesis (hydrolase activity) versus chemokine degradation (aminopeptidase activity) to inflammatory phenotypes can employ SC-22716 as a dual-function inhibitor, potentially in parallel with more selective tools if available, to dissect pathway contributions.

Chemical Probe Validation for LTA4H Target Engagement Assays

SC-22716 is appropriate for use as a positive control or reference inhibitor in biochemical and cellular assays designed to measure LTA4 hydrolase target engagement or LTB4 production [1]. Its well-defined IC50 of 0.20 µM in recombinant enzyme assays [2] provides a quantitative benchmark for assay validation, calibration, and quality control. The compound's cell-permeable nature enables its use in whole-cell and ex vivo assay formats, facilitating the translation of biochemical findings to more physiologically relevant systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-22716

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.